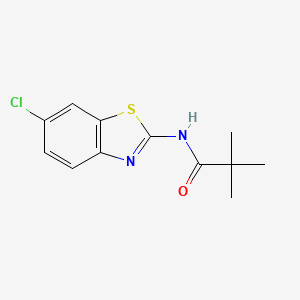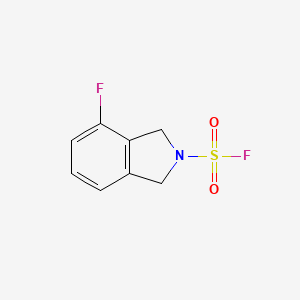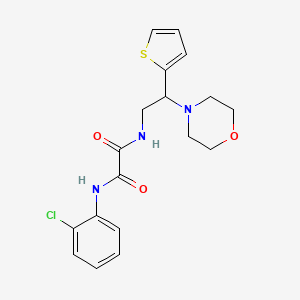![molecular formula C18H28N4O5S B2779209 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097920-71-1](/img/structure/B2779209.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine-containing compounds are important synthetic medicinal blocks for drug construction, and their synthesis has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains sulfamoyl and methoxyphenyl functional groups, which may contribute to its biological activity.Applications De Recherche Scientifique
Sigma Receptor Binding and Activity
The modification of the piperidine ring in compounds similar to the specified chemical structure has been studied for their binding and activity at sigma receptors. Research indicates that certain methyl-substituted piperidine derivatives show potent sigma(1) ligand activity and selectivity, which can be utilized in positron emission tomography (PET) experiments and potentially in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells. This suggests a role in the development of tools for neuroimaging and cancer treatment (Berardi et al., 2005).
Corrosion Inhibition
Piperidine derivatives have been explored for their corrosion inhibition properties on metals, such as iron. Quantum chemical calculations and molecular dynamics simulations of certain piperidine derivatives reveal their effectiveness in reducing corrosion, indicating their potential application in industrial settings to protect metals from corrosive environments (Kaya et al., 2016).
Polymerization Catalysts
Research into the use of palladium aryl sulfonate phosphine catalysts, incorporating methoxy-phenyl groups, demonstrates their ability to homopolymerize ethylene and copolymerize ethylene with acrylates. This points to applications in the development of new materials and polymers with specific properties for industrial and commercial use (Skupov et al., 2007).
Antimicrobial Activity
The synthesis and characterization of piperidine-based compounds with specific substitutions have shown antimicrobial activities. Such compounds could be used in the development of new antimicrobial agents for medical and healthcare applications, indicating a broad spectrum of activity against various bacterial and fungal strains (Prakash et al., 2013).
Orientations Futures
The development of new piperidine derivatives with improved pharmacological properties is an active area of research . Future studies may focus on the synthesis and evaluation of compounds similar to “N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide” for potential therapeutic applications.
Propriétés
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-21(2)28(25,26)22-10-8-14(9-11-22)12-19-17(23)18(24)20-13-15-6-4-5-7-16(15)27-3/h4-7,14H,8-13H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUUVMPTOKFZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetic acid](/img/structure/B2779126.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2779131.png)

![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)
![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B2779134.png)


![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)
![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)
![(2Z)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-N-(4-sulfamoylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2779145.png)


![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)
